1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide
CAS No.: 1171390-10-5
Cat. No.: VC6826290
Molecular Formula: C14H13FN4OS
Molecular Weight: 304.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171390-10-5 |
|---|---|
| Molecular Formula | C14H13FN4OS |
| Molecular Weight | 304.34 |
| IUPAC Name | 2-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H13FN4OS/c1-3-19-10(7-8(2)18-19)13(20)17-14-16-12-9(15)5-4-6-11(12)21-14/h4-7H,3H2,1-2H3,(H,16,17,20) |
| Standard InChI Key | WWSOYPNRIYPJFA-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 1-position by an ethyl group and at the 3-position by a methyl group.
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4-Fluorobenzo[d]thiazole: A bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur), with a fluorine atom at the 4-position.
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Carboxamide Linkage: A carbonyl group bridges the pyrazole and benzothiazole moieties, forming an amide bond with the thiazole nitrogen.
This configuration is represented by the SMILES string CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)F, which highlights the ethyl-pyrazole (CCN1C), methyl substituent (C=C(=N1)C), and fluorobenzothiazole (NC3=C(C=CC=C3S2)F).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃FN₄OS |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | 2-Ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide |
| CAS Number | 1171390-10-5 |
| PubChem CID | 42111326 |
Spectroscopic Characterization
Although experimental data for this specific compound are unavailable, analogous benzothiazole-pyrazole hybrids are typically characterized using:
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NMR Spectroscopy: To confirm substituent positions and ring connectivity. For example, the fluorine atom would produce a distinct signal in ¹⁹F-NMR.
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Mass Spectrometry: To verify molecular weight via techniques like ESI-MS, where the molecular ion peak would appear near m/z 304.
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X-Ray Crystallography: Used for related compounds to resolve bond lengths and angles, as seen in ethyl 2-(2-(2-(4-chlorophenyl) derivatives .
Synthesis and Derivative Formation
Hypothesized Synthetic Routes
While no explicit synthesis is documented for 1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide, its structure suggests a multi-step approach:
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Benzothiazole Formation:
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Condensation of 2-aminothiophenol with 4-fluoro-2-nitrobenzoic acid, followed by reduction and cyclization to yield 4-fluorobenzo[d]thiazole.
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Pyrazole Carboxamide Synthesis:
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Aminothiophenol, HNO₃, H₂SO₄ | Nitro group introduction |
| 2 | Fe/HCl, Cyclization | Benzothiazole ring formation |
| 3 | Ethylamine, DMF, 80°C | Pyrazole N-alkylation |
| 4 | SOCl₂, Pyridine | Carboxyl activation |
| 5 | 4-Fluorobenzo[d]thiazol-2-amine, DCM | Amide bond formation |
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the correct nitrogen on the benzothiazole ring.
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Fluorine Stability: Avoiding defluorination under acidic or basic conditions during coupling reactions .
Biological Activity and Mechanistic Insights
Hypothesized Targets
The compound’s structure aligns with known modulators of:
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Cyclooxygenase-2 (COX-2): Pyrazole carboxamides inhibit prostaglandin synthesis, suggesting anti-inflammatory potential.
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Kinase Enzymes: Fluorinated benzothiazoles often target EGFR or VEGFR in cancer therapy .
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Bacterial DNA Gyrase: Thiazole-containing compounds disrupt DNA replication in microbes.
Comparative Analysis with Analogues
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Anti-Inflammatory Activity: Pyrazole derivatives like celecoxib (IC₅₀ = 40 nM for COX-2) share structural similarities, implying possible COX-2 inhibition.
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Anticancer Potential: Fluorobenzothiazoles such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (GW610) show nanomolar potency against breast cancer cell lines .
Table 3: Biological Activities of Structural Analogues
| Compound Class | Target | Activity (IC₅₀) | Citation |
|---|---|---|---|
| Pyrazole carboxamides | COX-2 | 40 nM – 1 μM | |
| Fluorobenzothiazoles | EGFR | 5–50 nM | |
| Thiazole-amides | DNA Gyrase | 2–10 μg/mL |
Future Research Directions
Synthesis Optimization
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Green Chemistry Approaches: Replace toxic solvents (e.g., DCM) with ionic liquids or water-based systems.
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Catalysis: Employ Pd-catalyzed cross-coupling for regioselective benzothiazole functionalization .
Biological Screening
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In Vitro Assays: Prioritize cytotoxicity screening against MCF-7 (breast) and A549 (lung) cancer lines.
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Molecular Docking: Model interactions with COX-2 (PDB ID: 5KIR) to predict binding affinity.
Structural Modifications
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